molecular formula C11H7ClN2O B11886320 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 89479-59-4

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B11886320
CAS No.: 89479-59-4
M. Wt: 218.64 g/mol
InChI Key: FMSSCSATRXHSAP-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro group, a methyl group, and a carbonitrile group on the quinoline scaffold enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease . The compound may also interact with bacterial DNA gyrase, inhibiting bacterial replication .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the chloro and methyl groups, resulting in different reactivity and biological activity.

    7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Similar structure but without the methyl group, affecting its chemical properties.

    1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Lacks the chloro group, leading to different substitution reactions.

Uniqueness

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and potential biological activity. These functional groups allow for a broader range of chemical modifications and applications compared to its similar counterparts .

Properties

CAS No.

89479-59-4

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

7-chloro-1-methyl-2-oxoquinoline-3-carbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-14-10-5-9(12)3-2-7(10)4-8(6-13)11(14)15/h2-5H,1H3

InChI Key

FMSSCSATRXHSAP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C=C(C1=O)C#N

Origin of Product

United States

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